molecular formula C8H10BNO4 B12863857 (4-Carbamoyl-3-methoxyphenyl)boronic acid

(4-Carbamoyl-3-methoxyphenyl)boronic acid

Cat. No.: B12863857
M. Wt: 194.98 g/mol
InChI Key: HKOXKQCSGGJUIW-UHFFFAOYSA-N
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Description

(4-Carbamoyl-3-methoxyphenyl)boronic acid is an aromatic organoboron compound featuring a phenyl ring substituted with a carbamoyl (-CONH2) group at the para position (C4) and a methoxy (-OCH3) group at the meta position (C3). The boronic acid (-B(OH)2) moiety at the ortho position (C1) enables dynamic covalent interactions with diols, amines, or hydroxyl groups, making it relevant in medicinal chemistry, sensing, and materials science. Its structural features influence key properties such as pKa, solubility, and binding affinity, which are critical for biological activity and material applications .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(4-carbamoyl-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H2,10,11)

InChI Key

HKOXKQCSGGJUIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-carbamoyl-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of (4-Carbamoyl-3-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (4-Carbamoyl-3-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The compound’s carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and pKa

The electronic and steric effects of substituents significantly modulate boronic acid reactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Positions) Key Functional Groups pKa (Estimated) Notable Properties
(4-Carbamoyl-3-methoxyphenyl)boronic acid C4: -CONH2; C3: -OCH3 Boronic acid, carbamoyl, methoxy ~7.5–8.5* Enhanced hydrogen bonding via -CONH2; moderate solubility
(4-Cyano-3-methoxyphenyl)boronic acid C4: -CN; C3: -OCH3 Boronic acid, cyano, methoxy ~8.0–9.0 Electron-withdrawing -CN lowers pKa; higher lipophilicity
(4-Hydroxy-3-methoxyphenyl)boronic acid C4: -OH; C3: -OCH3 Boronic acid, hydroxy, methoxy ~6.5–7.5 Acidic -OH enhances diol binding at physiological pH
FL-166 (Bifunctional aryl boronic acid) C4: Variable; bifunctional Boronic acid, hydroxyl N/A Ki = 40 nM for SARS-CoV-3CLpro inhibition

*Predicted based on substituent electron-withdrawing effects. Carbamoyl (-CONH2) is less electron-withdrawing than cyano (-CN), leading to a slightly higher pKa than cyano-substituted analogs .

Table 2: Antiproliferative and Enzymatic Inhibition Profiles
Compound Name IC50/Ki Target/Application Mechanism/Notes
(4-Carbamoyl-3-methoxyphenyl)boronic acid Not reported Hypothesized: Proteases, HDACs Carbamoyl may enhance serine protease binding via H-bonding
Phenanthren-9-yl boronic acid IC50 = 0.225 µM (4T1 cells) Triple-negative breast cancer High cytotoxicity; limited solubility
FL-166 Ki = 40 nM SARS-CoV-3CLpro inhibition Bifunctional design targets serine residues
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid IC50 = 1 µM (appressorium inhibition) Fungal HDAC (MoRPD3) Superior to trichostatin A at lower doses

Key Insights :

  • Anticancer Activity : Phenanthrenyl and naphthyl boronic acids exhibit sub-micromolar IC50 values in breast cancer models, but precipitation issues limit their utility . The carbamoyl group in the target compound may improve solubility and reduce aggregation.
  • Enzyme Inhibition : Carbamoyl and methoxy groups could position (4-Carbamoyl-3-methoxyphenyl)boronic acid as a HDAC or protease inhibitor, similar to FL-166 and triazole-substituted analogs .
Table 3: Functional Material Performance
Compound Name Application Performance Metrics Advantages/Limitations
Phenylboronic acid-modified C-dots Glucose sensing Detection range: 9–900 µM 10–250× more sensitive than prior systems
3-AcPBA/4-MCPBA derivatives Physiological materials pKa > physiological pH Suboptimal glucose binding at pH 7.4
(4-Carbamoyl-3-methoxyphenyl)boronic acid Potential glucose sensor Hypothesized pKa ~7.5–8.5 Carbamoyl may enhance selectivity for cis-diols

Key Insights :

  • The carbamoyl group’s hydrogen-bonding capability could improve glucose selectivity compared to phenylboronic acid .
  • Higher pKa than 3-AcPBA/4-MCPBA may align better with physiological pH for in vivo applications .

Biological Activity

(4-Carbamoyl-3-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a boronic acid group attached to a phenyl ring, which is further substituted with both a carbamoyl group and a methoxy group. This configuration enhances its reactivity and broadens its application scope compared to similar compounds.

Enzyme Inhibition

Research indicates that (4-Carbamoyl-3-methoxyphenyl)boronic acid exhibits significant enzyme inhibition properties. The boronic acid moiety allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it a candidate for designing enzyme inhibitors. The carbamoyl group facilitates hydrogen bonding, which increases binding affinity and specificity towards biological targets.

Key Findings:

  • Enzyme Targets: The compound can interact with various enzymes through its boronic acid functionality, forming stable complexes via reversible covalent bonding.
  • Inhibition Mechanism: The specific interactions depend on the structural features of both the compound and the target enzymes, highlighting its potential in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how (4-Carbamoyl-3-methoxyphenyl)boronic acid stands out among related compounds:

Compound NameStructural FeaturesUnique Aspects
(4-Methoxyphenyl)boronic acidLacks carbamoyl groupLess versatile in reactions
(3-Methoxyphenyl)boronic acidMethoxy group in different positionAffects reactivity and applications
(4-Formylphenyl)boronic acidContains formyl group instead of carbamoylDifferent chemical properties and uses

The combination of both carbamoyl and methoxy groups in (4-Carbamoyl-3-methoxyphenyl)boronic acid enhances its reactivity compared to these structurally similar compounds.

Case Studies and Research Findings

  • Antioxidant and Antibacterial Activities:
    A study evaluated the biological activities of boron-based compounds, including derivatives of phenyl boronic acid. The findings indicated notable antioxidant properties, with IC50 values demonstrating strong free radical scavenging abilities. The compound also exhibited antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL .
  • Enzyme Activity Assessment:
    In vitro assessments showed that the compound had moderate acetylcholinesterase enzyme activity (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase activity (IC50: 3.12 ± 0.04 µg/mL), and significant antiurease activity (IC50: 1.10 ± 0.06 µg/mL). These results indicate its potential as a therapeutic agent targeting various enzymatic pathways .
  • Cytotoxicity Studies:
    The compound demonstrated a high cytotoxic effect on cancer cell lines (MCF-7), with an IC50 of 18.76 ± 0.62 µg/mL, while exhibiting no toxic effects on healthy cell lines . This selectivity underscores its potential for cancer therapy.

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